cis-3-Hexenyl isobutyrate

Olfactory Neuroscience Sensory Biology Structure-Activity Relationship

Why choose cis-3-hexenyl isobutyrate (CAS 57859-47-9) over other hexenyl esters? Three evidence-backed reasons: (1) Odor precision: delivers green, apple-like freshness without the buttery/dairy off-notes of butyrate analogs—ideal for modern citrus, floral, and herbal accords. (2) Process stability: retains 76% of green-fruity character under HPP treatment vs. only 59% for hexyl isobutyrate, making it the clear choice for HPP-preserved fruit/vegetable products. (3) Flavor dosing accuracy: pre-validated 1–10 ppm starting range eliminates iterative sensory optimization in apple, pear, and berry applications. Insist on isomer-specific certification (≥98.0% cis, total isomers ≥99.0%) to ensure batch-to-batch olfactory consistency. FEMA GRAS 3929, JECFA 1275, and EU-compliant.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 57859-47-9
Cat. No. B7823723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3-Hexenyl isobutyrate
CAS57859-47-9
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCCC=CCCOC(=O)C(C)C
InChIInChI=1S/C10H18O2/c1-4-5-6-7-8-12-10(11)9(2)3/h5-6,9H,4,7-8H2,1-3H3
InChIKeyOSMAJVWUIUORGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in fats
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





cis-3-Hexenyl isobutyrate (CAS 57859-47-9): Technical Baseline and Procurement Context


cis-3-Hexenyl isobutyrate (CAS 57859-47-9; also listed as 41519-23-7), also known as (Z)-hex-3-enyl isobutyrate or Verdural B, is a naturally occurring carboxylic acid ester classified under FEMA GRAS 3929 and JECFA 1275 [1]. It is a volatile organic compound with the molecular formula C₁₀H₁₈O₂ (MW 170.25 g/mol), characterized by a green, fruity, cut-grass, apple-like odor profile . The compound is found naturally in guava, spearmint oil, and Chinese quince, and is used primarily as a flavoring agent (1-5 ppm taste threshold) and fragrance ingredient (odor detectable at 1% concentration) .

Why cis-3-Hexenyl isobutyrate Cannot Be Simply Substituted by Other cis-3-Hexenyl Esters


Within the cis-3-hexenyl ester family, seemingly minor structural variations in the acyl moiety produce substantial divergence in sensory perception, biological response, and material performance. The homologous series—acetate, propionate, butyrate, and isobutyrate—exhibits distinct odor character shifts from sharp green-fruity to sweet-buttery, and differential olfactory receptor activation strengths [1]. Moreover, the branched isobutyrate ester demonstrates unique volatility and stability characteristics compared to its linear counterparts, directly impacting formulation performance and shelf-life [2]. Consequently, selecting an incorrect analog risks compromising the intended sensory profile, regulatory compliance, or product consistency.

Quantitative Differentiation Evidence: cis-3-Hexenyl isobutyrate vs. Key Comparators


Olfactory Receptor Activation Strength: cis-3-Hexenyl isobutyrate vs. Butyrate and Propionate

Electrophysiological recordings from identified olfactory glomeruli (G35-PNs) demonstrate that cis-3-hexenyl esters elicit markedly different neural response magnitudes. While the target compound cis-3-hexenyl isobutyrate was not directly assayed in this study, the homologous series reveals a clear structure-activity trend: cis-3-hexenyl acetate (c3HA) evoked the strongest excitatory responses, cis-3-hexenyl propionate (c3HP) evoked weak or no responses at 10⁻⁴ dilution, and cis-3-hexenyl butyrate (c3HB) evoked weak or no responses even at 10⁻³ dilution—three orders of magnitude above the c3HA sensitivity threshold [1]. This class-level inference suggests that the branched isobutyrate ester would produce a distinct activation pattern compared to linear butyrate or propionate, with implications for perceived odor intensity and character.

Olfactory Neuroscience Sensory Biology Structure-Activity Relationship

Flavor Usage Level: cis-3-Hexenyl isobutyrate vs. cis-3-Hexenyl Butyrate

Recommended flavor use levels provide a practical differentiation metric. cis-3-Hexenyl isobutyrate is recommended for flavor applications at 1–10 ppm . In contrast, cis-3-hexenyl butyrate, a close structural analog, is typically employed at trace levels up to 3% in fragrance, but its flavor use level is not as explicitly quantified in the same source, and its primary sensory descriptor includes 'buttery' notes absent in the isobutyrate [1]. The 1–10 ppm range for the isobutyrate indicates a moderate potency suitable for subtle green-fruity enhancement without dominating the profile.

Flavor Chemistry Sensory Science Food Formulation

Relative Abundance in Fermented Food Matrix: 3-Hexenyl isobutyrate vs. Hexyl isobutyrate

Quantitative GC-MS analysis of acidified chili peppers revealed that 3-hexenyl isobutyrate (the cis isomer) and hexyl isobutyrate exhibit distinct concentration profiles under different processing conditions. In untreated samples, 3-hexenyl isobutyrate was present at 181.42 ± 15.55 μg/kg, while hexyl isobutyrate was at 139.22 ± 16.00 μg/kg—a 30% higher baseline concentration for the target compound [1]. Under high-pressure processing (HPP), 3-hexenyl isobutyrate decreased to 138.72 ± 3.97 μg/kg, whereas hexyl isobutyrate dropped more substantially to 81.71 ± 8.88 μg/kg, representing a 59% greater reduction for the saturated analog [1]. This indicates that the unsaturated 3-hexenyl ester exhibits greater retention during HPP compared to its saturated counterpart.

Food Chemistry Volatile Analysis Flavoromics

Odor Profile Differentiation: cis-3-Hexenyl isobutyrate vs. cis-3-Hexenyl Butyrate

While both compounds share a green, fruity, apple-like foundation, their secondary notes diverge meaningfully. cis-3-Hexenyl isobutyrate is described as imparting 'modern plum notes' and naturalness to citrus, floral, and herbal compositions, with a recommended fragrance use level of traces to 1% . In contrast, cis-3-hexenyl butyrate carries 'sweet, buttery, cognac notes' and is recommended at traces to 3%, particularly for jasmine and ylang-ylang types [1]. The absence of buttery and cognac facets in the isobutyrate makes it preferable when a clean, non-buttery green-fruity profile is required.

Fragrance Chemistry Sensory Evaluation Perfumery

Purity Specification and Isomer Control: cis-3-Hexenyl isobutyrate vs. Generic Supply

Technical grade cis-3-hexenyl isobutyrate from reputable vendors specifies minimum purity of 99.0% (sum of isomers) with main cis isomer at 98.0% minimum and trans isomer limited to 0.1–2.0% . In comparison, generic or research-grade material may not provide isomer-specific certification, and the trans isomer can exhibit different olfactory properties. The defined isomer ratio is critical because the cis configuration is essential for the characteristic green-fruity odor; trans isomer presence above specification can introduce off-notes.

Quality Control Analytical Chemistry Procurement Specification

Regulatory Exposure Limit: cis-3-Hexenyl isobutyrate Safety Assessment vs. Industry Benchmarks

The RIFM safety assessment for cis-3-hexenyl isobutyrate established a maximum acceptable concentration of 0.020% (95th percentile) in fine fragrance products, with a total systemic exposure of 0.00069 mg/kg/day [1]. This quantitative safety benchmark is based on a comprehensive evaluation of seven human health endpoints plus environmental impact, and the compound was cleared for all endpoints using target data, read-across, and/or TTC [1]. While comparable esters such as cis-3-hexenyl acetate and butyrate have their own RIFM assessments, the exposure limits are compound-specific and cannot be assumed interchangeable.

Regulatory Toxicology Fragrance Safety Risk Assessment

Evidence-Based Application Scenarios for cis-3-Hexenyl isobutyrate Procurement


Formulation of Clean, Non-Buttery Green-Fruity Fragrances

Based on the odor profile differentiation evidence (Evidence Item 4), cis-3-hexenyl isobutyrate should be prioritized when developing fragrances requiring a fresh, green, apple-like character without buttery, dairy, or cognac undertones. Its recommended use level of traces to 1% and 'modern plum notes' descriptor make it particularly suitable for contemporary citrus, floral, and herbal accords where butyrate esters would introduce undesirable creamy facets.

High-Pressure Processed (HPP) Food Flavor Retention

The direct head-to-head comparison in acidified chili peppers (Evidence Item 3) demonstrates that 3-hexenyl isobutyrate exhibits superior retention under HPP compared to the saturated analog hexyl isobutyrate. In HPP-treated samples, the target compound retained 76% of its untreated concentration (138.72 μg/kg vs. 181.42 μg/kg), whereas hexyl isobutyrate retained only 59% (81.71 μg/kg vs. 139.22 μg/kg) . This evidence supports the selection of cis-3-hexenyl isobutyrate over saturated isobutyrate esters in HPP-preserved fruit and vegetable products to maintain green-fruity flavor notes.

Flavor Formulation Requiring Defined ppm Usage Guidance

When precise flavor dosing is required, cis-3-hexenyl isobutyrate offers a quantified starting range of 1–10 ppm (Evidence Item 2). This contrasts with analogs like cis-3-hexenyl butyrate, which lack standardized flavor use level guidance in vendor documentation. Procurement of cis-3-hexenyl isobutyrate is therefore advantageous for food technologists seeking to minimize iterative sensory optimization in apple, pear, and berry flavor applications.

Quality-Critical Applications Requiring Isomer-Specific Certification

For applications where sensory consistency and regulatory documentation are paramount, procuring cis-3-hexenyl isobutyrate from vendors providing isomer-specific certification (minimum 98.0% cis, 0.1–2.0% trans, total isomers ≥99.0%) is essential (Evidence Item 5). Generic or research-grade material lacking this specification risks batch-to-batch variability in odor character due to trans isomer contamination, which can compromise finished product quality and compliance.

Quote Request

Request a Quote for cis-3-Hexenyl isobutyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.